

# Application Notes and Protocols for Oral Administration of CCT374705 in Xenograft Models

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## Compound of Interest

Compound Name: CCT374705

Cat. No.: B10857356

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## Introduction

**CCT374705** is an orally active and potent small molecule inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor that is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL).<sup>[1][2][3]</sup> Preclinical studies have demonstrated that **CCT374705** exhibits antiproliferative effects in BCL6-dependent lymphoma cell lines and shows in vivo efficacy in xenograft models upon oral administration.<sup>[1][2][3]</sup> These application notes provide a summary of the available data and detailed protocols for the evaluation of **CCT374705** in a lymphoma xenograft model.

## Mechanism of Action

**CCT374705** functions by inhibiting the BCL6 protein, which acts as a transcriptional repressor for a wide range of genes involved in cell cycle regulation, DNA damage response, and differentiation.<sup>[2][4][5]</sup> By inhibiting BCL6, **CCT374705** can lead to the de-repression of BCL6 target genes, resulting in anti-proliferative effects in BCL6-dependent cancer cells.<sup>[1][4]</sup>

## Data Presentation

### In Vivo Efficacy

While specific tumor growth inhibition data for **CCT374705** in xenograft models is described as "modest," detailed quantitative data from the primary literature is not publicly available.[2][3] The tables below are templates illustrating how such data would be presented.

Table 1: Tumor Growth Inhibition of Oral **CCT374705** in Karpas 422 Xenograft Model

Treatment Group	Dose (mg/kg, p.o.)	Dosing Schedule	Mean Tumor Volume at Day 35 (mm <sup>3</sup> )	Percent Tumor Growth Inhibition (% TGI)
Vehicle Control	-	Daily	Data not available	-
CCT374705	50	Daily for 35 days	Data not available	Data not available

Table 2: Pharmacokinetic Parameters of **CCT374705** in Mice

Route of Administration	Dose (mg/kg)	Mouse Strain	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Oral Bioavailability (%)
Intravenous (i.v.)	1	Balb/C	Data not available	Data not available	Data not available	-
Oral (p.o.)	5	Balb/C	Data not available	Data not available	Data not available	48
Oral (p.o.)	50	Xenograft Model	Data not available	Data not available	Data not available	Data not available

Note: Specific quantitative values for tumor growth inhibition and pharmacokinetics at the 50 mg/kg oral dose in the xenograft model are not available in the reviewed literature. The 48% bioavailability is reported for a 5 mg/kg oral dose in non-tumor-bearing Balb/C mice.

## Experimental Protocols

## Formulation of CCT374705 for Oral Administration

This protocol describes the preparation of a suspension of **CCT374705** suitable for oral gavage in mice.<sup>[1]</sup>

Materials:

- **CCT374705**
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Protocol:

- Prepare a stock solution of **CCT374705** in DMSO (e.g., 25 mg/mL).
- To prepare a 2.5 mg/mL dosing solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.
- Mix the DMSO and PEG300 solution thoroughly.
- Add 50 µL of Tween-80 to the mixture and mix until uniform.
- Add 450 µL of Saline to bring the final volume to 1 mL.
- Vortex the final suspension before each administration to ensure homogeneity.

## Karpas 422 Lymphoma Xenograft Model Protocol

This protocol outlines the establishment and treatment of a Karpas 422 subcutaneous xenograft model.

Materials:

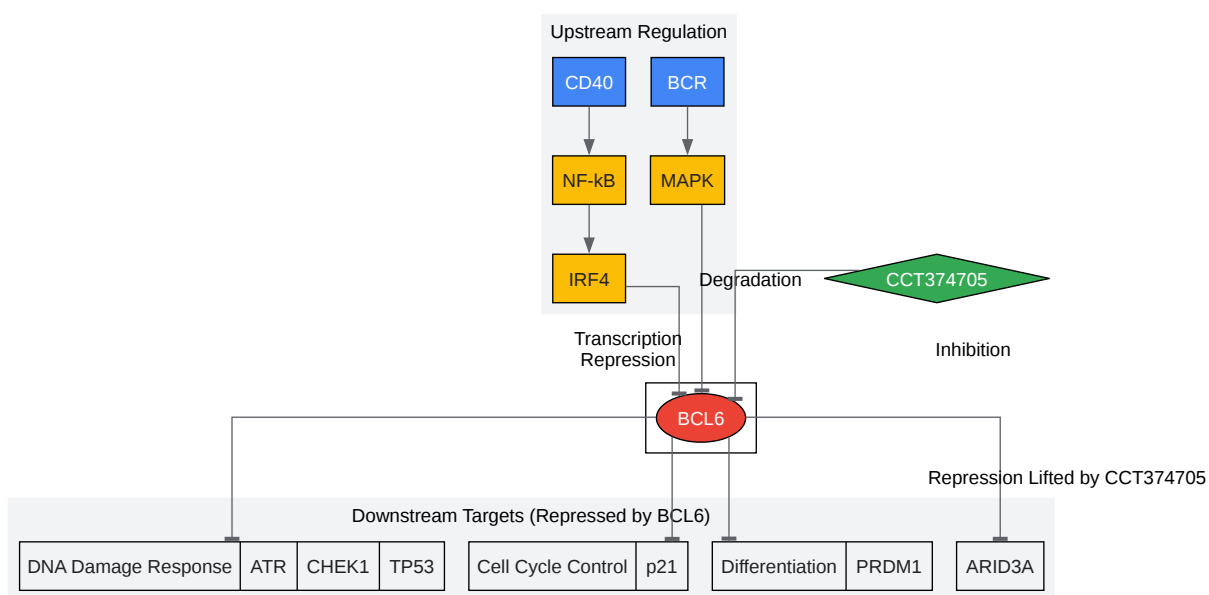
- Karpas 422 cells
- RPMI-1640 medium supplemented with 10% FBS
- Matrigel (optional)
- Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old
- **CCT374705** oral formulation
- Vehicle control formulation
- Calipers

Protocol:

- Cell Culture: Culture Karpas 422 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cell Implantation:
  - Harvest exponentially growing Karpas 422 cells and resuspend them in sterile PBS or serum-free medium.
  - A cell suspension of  $5 \times 10^6$  to  $10 \times 10^6$  cells in a volume of 100-200  $\mu$ L is typically used. The cell suspension may be mixed with an equal volume of Matrigel to improve tumor take rate.
  - Subcutaneously inject the cell suspension into the right flank of the mice.
- Tumor Growth Monitoring:
  - Monitor the mice for tumor formation.
  - Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.
  - Calculate tumor volume using the formula: Tumor Volume (mm<sup>3</sup>) = (Length x Width<sup>2</sup>) / 2.

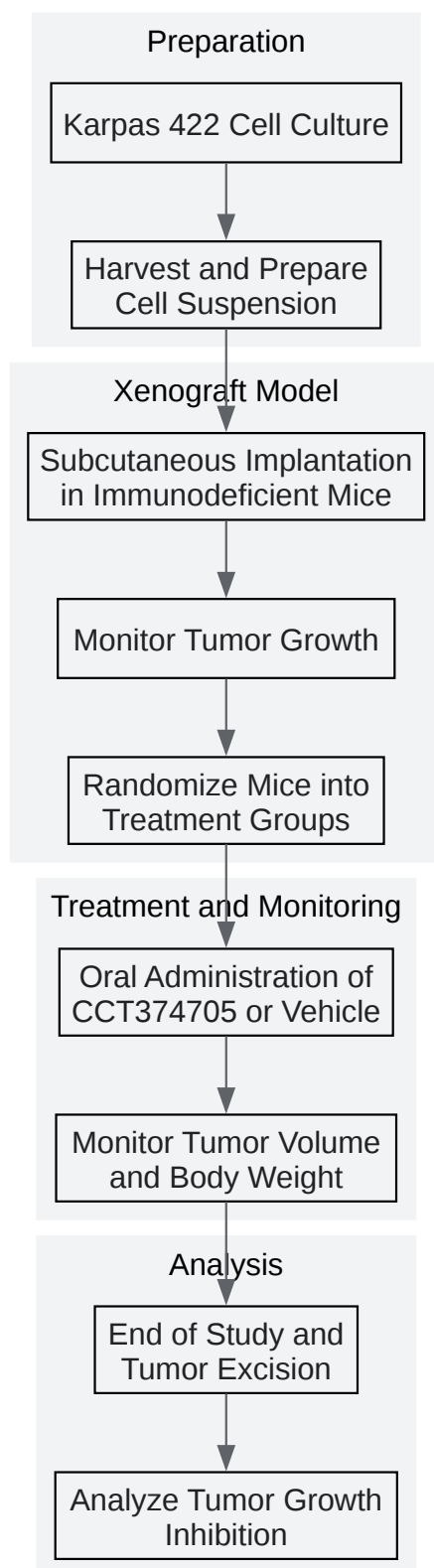
- Treatment:
  - When tumors reach an average volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups.
  - Administer **CCT374705** (e.g., 50 mg/kg) or vehicle control orally via gavage according to the desired schedule (e.g., daily for 35 days).[\[1\]](#)
  - Monitor the body weight of the mice 2-3 times a week as a measure of toxicity.
- Efficacy Evaluation:
  - Continue to measure tumor volumes throughout the study.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
  - Calculate the percent tumor growth inhibition (%TGI) using the formula:  $\%TGI = [1 - (\text{Mean tumor volume of treated group at end of study} / \text{Mean tumor volume of control group at end of study})] \times 100$ .

## Visualizations



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Caption: BCL6 Signaling Pathway and Inhibition by **CCT374705**.



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Caption: Experimental Workflow for **CCT374705** in a Xenograft Model.

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